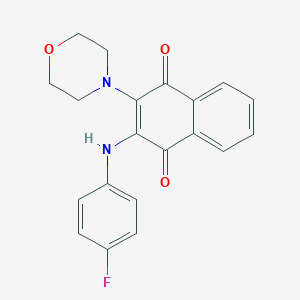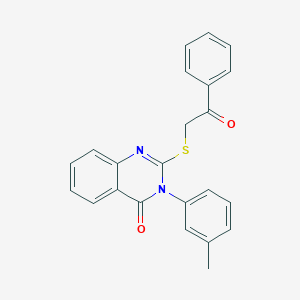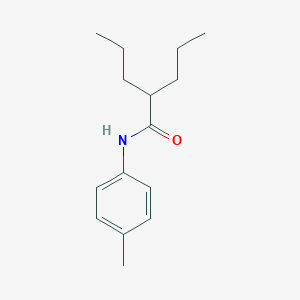
N-(4-methoxyphenyl)-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-propylpentanamide, also known as MPHP, is a synthetic cathinone that belongs to the class of designer drugs. It is a stimulant that has been found to have psychoactive effects on the human body. This substance has gained popularity in recent years due to its availability in the market and its ability to produce euphoric effects on the user.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-2-propylpentanamide involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which produces the stimulant effects of the drug. The exact mechanism by which N-(4-methoxyphenyl)-2-propylpentanamide produces its effects is still not fully understood and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxyphenyl)-2-propylpentanamide are similar to those of other stimulants such as cocaine and amphetamines. It produces feelings of euphoria, increased energy, and alertness. It also increases heart rate, blood pressure, and body temperature. Prolonged use of N-(4-methoxyphenyl)-2-propylpentanamide can lead to addiction, psychosis, and other serious health problems.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-2-propylpentanamide has several advantages as a research chemical. It is relatively easy to synthesize and is readily available in the market. It also produces consistent results in laboratory experiments, making it a useful tool for studying the mechanisms of action of dopamine and norepinephrine transporters.
However, there are also several limitations to using N-(4-methoxyphenyl)-2-propylpentanamide in laboratory experiments. Its psychoactive effects on the user can make it difficult to control the variables in the experiment. It also has a high potential for abuse, which can make it difficult to obtain approval for research involving human subjects.
Orientations Futures
There are several future directions for research involving N-(4-methoxyphenyl)-2-propylpentanamide. One area of interest is the development of new drugs that target the dopamine and norepinephrine transporters. N-(4-methoxyphenyl)-2-propylpentanamide can serve as a useful tool for identifying new compounds that have potential therapeutic applications.
Another area of interest is the study of the long-term effects of N-(4-methoxyphenyl)-2-propylpentanamide on the human body. Prolonged use of this substance has been linked to several serious health problems, including addiction, psychosis, and cardiovascular disease. Further research is needed to better understand these effects and develop strategies for mitigating their impact.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-2-propylpentanamide is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects on the human body. It has been the subject of several scientific studies and has potential applications as a research chemical. However, its use in laboratory experiments is limited by its psychoactive effects and potential for abuse. Further research is needed to better understand the mechanisms of action of N-(4-methoxyphenyl)-2-propylpentanamide and its long-term effects on the human body.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-2-propylpentanamide involves a series of chemical reactions that require advanced knowledge of chemistry. The process involves the reaction of 4-methoxyphenylacetonitrile with 2-bromohexane in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain N-(4-methoxyphenyl)-2-propylpentanamide in its pure form.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-propylpentanamide has been the subject of several scientific studies due to its potential use as a research chemical. It has been found to have a high affinity for the dopamine transporter and the norepinephrine transporter. This makes it a useful tool for studying the mechanisms of action of these transporters and their role in the human body.
Propriétés
Formule moléculaire |
C15H23NO2 |
|---|---|
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H23NO2/c1-4-6-12(7-5-2)15(17)16-13-8-10-14(18-3)11-9-13/h8-12H,4-7H2,1-3H3,(H,16,17) |
Clé InChI |
SQAGUOREACUYAV-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)OC |
SMILES canonique |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)


![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290292.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
methylphosphonate](/img/structure/B290295.png)

![Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate](/img/structure/B290298.png)

